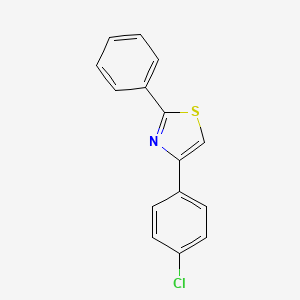

4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEQQIVJQWJZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Chlorophenyl 2 Phenyl 1,3 Thiazole and Analogues

General Principles of 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this five-membered aromatic structure containing both sulfur and nitrogen.

The most traditional and widely utilized method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887. synarchive.com This reaction involves the condensation and subsequent cyclization of an α-haloketone with a thioamide. synarchive.commdpi.com The fundamental mechanism proceeds through the initial S-alkylation of the thioamide by the α-haloketone, forming an intermediate that then undergoes cyclization via dehydration to yield the thiazole ring.

This foundational method has been adapted over the years. For instance, studies have shown that conducting the Hantzsch synthesis under acidic conditions can alter the regioselectivity of the reaction, particularly when using N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Reflecting a commitment to efficiency, sustainability, and innovation, modern synthetic chemistry has introduced a variety of advanced methods for constructing the thiazole core. chemrxiv.org These contemporary approaches often offer improvements in yield, reaction time, and environmental impact over classical methods. chemrxiv.org

Key modern strategies include:

Catalytic Systems: A wide array of catalysts have been employed to broaden the scope and efficiency of thiazole synthesis. These include Brønsted and Lewis acids, copper- and palladium-based catalysts, gold catalysts, and ionic liquids. chemrxiv.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch reaction and other thiazole syntheses, often leading to significantly reduced reaction times and improved yields compared to conventional heating. chemrxiv.orgnih.gov

Solvent-Free and Green Chemistry Methods: Emphasizing environmental sustainability, recent trends have moved towards solvent-free reaction conditions. chemrxiv.org One-pot grinding methods, for example, can eliminate the need for solvents and catalysts altogether. chemrxiv.org

Multi-Component Reactions: Efficient one-pot, three-component reactions have been developed, for instance, reacting benzylamines, acetophenones, and elemental sulfur powder under metal-free conditions to produce 2,4-disubstituted thiazoles. researchgate.net

Alternative Precursors: Modern adaptations have explored precursors beyond the classical α-haloketones and thioamides. One such approach utilizes α-diazoketones, which serve as stable and convenient synthetic equivalents for α-haloketones, in a one-pot procedure with thiourea (B124793) or thiosemicarbazide. chemrxiv.orgnih.govchemrxiv.org

Dehydrogenation of Thiazolines: Another route involves the synthesis of thiazoline (B8809763) derivatives, which are then dehydrogenated using reagents like activated manganese dioxide (MnO₂) to form the aromatic thiazole ring. mdpi.com

Targeted Synthesis of 4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole Scaffolds

The specific synthesis of this compound typically employs the Hantzsch condensation protocol, requiring careful selection of precursors. nih.gov

The direct application of the Hantzsch synthesis to produce the target compound involves the reaction between two key precursors:

Thiobenzamide (B147508): This provides the N=C-S backbone, ultimately forming the N1, C2, and S atoms of the thiazole ring, with the phenyl group at the C2 position.

2-Bromo-1-(4-chlorophenyl)ethanone: This α-haloketone provides the C4 and C5 atoms of the ring, with the 4-chlorophenyl group attached to the C4 position.

The synthesis of analogues is readily achieved by varying the substituents on these precursors. For example, reacting a series of substituted thioamides with 2-bromo-1-(4-chlorophenyl)ethanone would yield a library of C2-substituted-4-(4-chlorophenyl)-1,3-thiazoles. Conversely, using thiobenzamide with various para-substituted phenacyl bromides allows for the generation of diverse C4-aryl substituted thiazoles. acs.orgnih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of 2,4-disubstituted thiazoles, including the target compound, various conditions have been explored.

A common procedure involves refluxing the α-haloketone and thioamide in a solvent such as ethanol. acs.orgnih.gov However, significant improvements have been achieved using modern techniques. Microwave-assisted synthesis, for example, has been shown to be a highly effective method. In a comparative study for a related multi-component synthesis of thiazol-2-imines, microwave irradiation at 100 W for 10-15 minutes resulted in excellent yields (e.g., 89%), whereas conventional heating required 1.5-2 hours and produced a lower yield (65%). researchgate.net

Below is a table summarizing typical reaction conditions for Hantzsch-type thiazole syntheses.

| Method | Solvent | Catalyst/Reagent | Temperature | Time | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional Heating | Ethanol | None | Reflux | 2-8 hours | Moderate to Good | nih.govacs.orgnih.gov |

| Microwave Irradiation | Ethanol | None | 120°C | 10-15 minutes | Excellent | nih.govresearchgate.net |

| Dehydrogenation | Dichloroethane | Activated MnO₂ | Reflux | Variable | High | mdpi.com |

| Brønsted Acid-Catalyzed | 1,2-Dichloroethane | TfOH | 50°C | Variable | Good to Excellent | nih.gov |

Functionalization and Derivatization of the this compound Core

Beyond the initial synthesis of the core structure, further functionalization and derivatization are key to developing analogues with diverse properties. This can be achieved by modifying the existing phenyl rings or by introducing substituents at the C5 position of the thiazole ring.

One powerful method for derivatization is through cross-coupling reactions. For example, a bromo-substituted thiazole can serve as a handle for introducing new groups. The Suzuki-Miyaura coupling has been used to react 2-bromothiazole-4-carboxaldehyde with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like sodium carbonate to form 2-arylthiazole derivatives. chemicalbook.com A similar strategy could be applied to a halogenated version of this compound to introduce new aryl or alkyl groups.

Another approach involves building complex molecular hybrids. Researchers have synthesized derivatives by reacting thiosemicarbazone precursors with substituted phenacyl bromides to create thiazole structures linked to other heterocyclic systems, such as 1,3,4-thiadiazoles. derpharmachemica.commdpi.com For instance, a thiosemicarbazone can be cyclized with a phenacyl bromide (like 2-bromo-1-(4-chlorophenyl)ethanone) to yield a 2-hydrazinyl-4-(4-chlorophenyl)-1,3-thiazole derivative, which can then be further modified. nih.govnih.gov This highlights a modular approach where complex side chains are attached to the thiazole core via a reactive functional group introduced at the C2 position.

Introduction of Substituents on Phenyl Rings and Thiazole Nucleus

The functionalization of the 2,4-diarylthiazole scaffold is crucial for developing analogues with tailored properties. Substituents can be introduced on the phenyl rings or directly on the thiazole nucleus.

Phenyl Ring Substitution:

Substituents on the phenyl rings at the C2 and C4 positions are typically incorporated by starting with appropriately substituted precursors. For instance, using a substituted thiobenzamide will result in a modification at the C2-phenyl ring, while using a substituted phenacyl bromide will modify the C4-phenyl ring.

For more advanced modifications, modern cross-coupling reactions are employed. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are effective for introducing new aryl or alkyl groups onto a pre-existing brominated phenyl ring attached to the thiazole core. This allows for the late-stage diversification of the molecule.

Thiazole Nucleus Substitution:

The thiazole ring itself can be functionalized, although its electron-deficient nature can make traditional electrophilic aromatic substitution challenging. udayton.edu The C5 position is the most common site for substitution. Direct C-H activation has emerged as a powerful tool for this purpose. Palladium-catalyzed direct arylation enables the regioselective introduction of aryl groups at the C5-position of the thiazole ring without the need for pre-functionalization like halogenation. acs.org

Electrophilic substitution reactions, such as halogenation, can be achieved on the thiazole ring system under specific conditions, providing a handle for further transformations. udayton.edu For example, introducing a bromine atom at the C5 position creates a versatile intermediate for subsequent cross-coupling reactions.

A summary of common substitution strategies is presented below.

| Substitution Site | Method | Reagents/Catalysts | Purpose |

| Phenyl Rings | Precursor Modification | Substituted Thioamides or α-Haloketones | Introduce desired functional groups from the start of the synthesis. |

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Post-synthesis arylation of halogenated phenyl rings. | |

| Thiazole Nucleus (C5) | Direct C-H Arylation | Pd Catalyst | Introduce aryl groups directly onto the thiazole ring. acs.org |

| Halogenation | NBS, Br₂ | Introduce a halogen for further functionalization. udayton.edu |

Synthetic Routes for Conjugation and Linker Attachment

Connecting the this compound core to other molecules or linkers is a key strategy in various chemical applications. This is typically achieved by incorporating a reactive functional group onto the scaffold that can undergo a subsequent coupling reaction.

A prevalent strategy involves the introduction of an amino group, often at the C2 position by using thiourea or a substituted thiourea in the Hantzsch synthesis instead of a thioamide. This 2-aminothiazole (B372263) derivative serves as a versatile platform for conjugation. mdpi.com The primary amine can readily form stable amide bonds with carboxylic acids. This amide bond formation is a robust and widely used method for linking the thiazole moiety to peptides, polymers, or other bioactive molecules. The coupling is often facilitated by standard peptide coupling reagents. researchgate.net

Another approach involves creating hydrazinyl-thiazole derivatives. Reacting an appropriate intermediate with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazinyl group (-NHNH₂). mdpi.com This group provides a nucleophilic handle for conjugation, for example, by reacting with carbonyl compounds to form hydrazones or with carboxylic acids to form acylhydrazides.

The following table outlines common conjugation strategies.

| Functional Group | Position | Synthetic Method | Subsequent Reaction for Conjugation |

| Amine (-NH₂) | C2 | Hantzsch synthesis using thiourea. mdpi.com | Amide bond formation with a carboxylic acid using coupling agents (e.g., DIC/HOBt). |

| Hydrazine (-NHNH₂) | C2 | Reaction of a suitable precursor with hydrazine hydrate. mdpi.com | Hydrazone formation with aldehydes/ketones; Acylhydrazide formation with carboxylic acids. |

| Carboxylic Acid (-COOH) | C5 | Oxidation of a C5-alkyl or C5-formyl group. | Amide bond formation with a primary or secondary amine. |

Analytical Techniques for Structural Elucidation of Novel Thiazole Analogues

The unambiguous determination of the structure of newly synthesized this compound analogues is accomplished using a combination of modern spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for routine structural confirmation.

¹H NMR: Provides information on the number and chemical environment of protons. The characteristic singlet for the C5-proton of the thiazole ring is a key diagnostic signal, typically appearing in the aromatic region (δ 7-8 ppm). Signals for the protons on the two phenyl rings can be complex but provide crucial information about substitution patterns. researchgate.net

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are distinct and help confirm the formation of the heterocyclic core. For example, in some 2,4-disubstituted thiazolium salts, the C2, C4, and C5 carbons have been observed at approximately δ 170.5, 150.5, and 115.6 ppm, respectively. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is used to determine the exact mass of the synthesized compound. This allows for the confirmation of the molecular formula with high accuracy, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for the thiazole core include C=N and C-S stretching frequencies. For derivatives, characteristic peaks such as the C=O stretch of an amide linker (around 1690 cm⁻¹) or the N-H stretch of an amine or amide (around 3200-3400 cm⁻¹) are diagnostic. researchgate.net

X-ray Crystallography: For definitive structural proof, single-crystal X-ray crystallography provides the absolute three-dimensional structure of the molecule in the solid state. This technique confirms connectivity, bond lengths, bond angles, and stereochemistry, leaving no ambiguity. It has been successfully used to elucidate the structures of complex thiazolium bromide derivatives. researchgate.net

A summary of these techniques and their applications is provided in the table below.

| Technique | Information Provided | Application Example |

| ¹H NMR | Proton environment, connectivity, and number. | Identification of the C5-H proton of the thiazole ring and substitution patterns on the phenyl rings. researchgate.net |

| ¹³C NMR | Carbon skeleton and chemical environment of carbons. | Confirmation of the thiazole ring carbons (C2, C4, C5) in their characteristic chemical shift regions. researchgate.net |

| HRMS | Exact mass and molecular formula. | Verification that the elemental composition of the synthesized product matches the expected formula. |

| FT-IR | Presence of functional groups. | Detection of C=N, C-S (thiazole), C=O (amide), and N-H vibrations. researchgate.net |

| X-ray Crystallography | Absolute 3D molecular structure. | Unambiguous confirmation of the atomic connectivity and spatial arrangement of thiazolium salts. researchgate.net |

In Vitro Biological Activities of 4 4 Chlorophenyl 2 Phenyl 1,3 Thiazole and Its Derivatives

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

Derivatives of the 4-(4-chlorophenyl)-2-phenyl-1,3-thiazole scaffold have been extensively evaluated for their potential as anticancer agents. These studies involve screening against a variety of human cancer cell lines to determine their cytotoxicity and antiproliferative effects.

Evaluation Across Diverse Human Carcinoma Cell Panels

The cytotoxic potential of this class of compounds has been demonstrated across multiple human cancer cell lines, including those from cervical (HeLa), lung (A549), and breast (MCF-7) cancers.

In one study, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were synthesized and evaluated. Among them, compound 8a , which features an ortho-chlorine moiety on the phenyl ring, was identified as the most potent derivative against HeLa cells, with a half-maximal inhibitory concentration (IC50) of 1.3 µM. ijcce.ac.ir Another investigation into pyridopyrimidinone-thiazole hybrids found that a derivative containing a 4-chlorophenyl substituent, compound K5 , exhibited high potency against HeLa cells with an IC50 value of 15 µM. nih.gov

The activity of these derivatives extends to lung carcinoma cells. The aforementioned N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives were tested against the A549 cell line, although they showed lower activity compared to the doxorubicin (B1662922) standard. ijcce.ac.ir

Against the MCF-7 breast cancer cell line, the pyridopyrimidinone-thiazole hybrid K5 showed an IC50 of 119 µM. nih.gov Further research on 1,3,4-thiadiazole (B1197879) and thiazole (B1198619) derivatives reported that a thiazole derivative, 12a , had promising inhibitory activity against the HepG2 human hepatocellular carcinoma cell line, with an IC50 of 1.19 µM, and also against the MCF-7 cell line with an IC50 of 3.4 µM. researchgate.net

Comparative Cytotoxicity Profiling

A crucial aspect of anticancer drug development is selective toxicity towards cancer cells over normal, healthy cells. Several studies have included non-cancerous cell lines to profile the cytotoxicity of thiazole derivatives.

Research on a (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) derivative, compound 31C , revealed that it had no obvious cytotoxicity to human umbilical vein endothelial cells (HUVECs) at a concentration of 4 μg/ml, a level at which it shows potent antifungal activity. nih.govnih.gov This suggests a degree of selectivity for microbial cells over normal human endothelial cells. Similarly, another study noted that a hydrazine derivative of 4-phenyl-1,3-thiazole exhibited low toxicity to human cancer cells, implying a favorable profile for development as an antimicrobial agent. researchgate.net

Antimicrobial Efficacy

The 1,3-thiazole nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Activity Against Gram-Positive Bacteria

Compounds based on the 4-(4-chlorophenyl)-1,3-thiazole (B186714) structure have shown notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.

In a study of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives, compounds incorporating the 4-chlorophenyl thiazole moiety were tested against S. aureus. These trisubstituted derivatives displayed significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/ml. nih.gov Another study synthesized a series of 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones. One of these compounds, 4a , demonstrated promising antibacterial activity against S. aureus. researchgate.net

Antibacterial Activity Against Gram-Negative Bacteria

The efficacy of these derivatives has also been tested against Gram-negative bacteria such as Escherichia coli. The series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives also showed activity against E. coli, with MICs in the 4-64 μg/ml range. nih.gov Likewise, the thiazolidin-4-one derivative 4a showed promising results against E. coli. researchgate.net

Antifungal Properties

A significant body of research points to the potent antifungal properties of this class of compounds, particularly against pathogenic yeasts like Candida species and molds such as Aspergillus.

One study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine (compound 31C ) as a high-efficiency, broad-spectrum antifungal agent. Its MIC against various pathogenic fungi, including Candida, Aspergillus, and Cryptococcus, was found to be between 0.0625 and 4 μg/ml. nih.govnih.gov Other research focusing on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives reported promising inhibitory activity against Candida albicans, with some derivatives showing MIC values as low as 3.9 μg/mL, which was superior to the reference drug fluconazole. mdpi.comresearchgate.net

Furthermore, derivatives of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine were evaluated for antifungal activity. Compounds 3a and 4a exhibited the maximum zone of inhibition against Aspergillus niger, while compounds 3c and 4b were promising against Aspergillus flavus. researchgate.net

Enzyme Inhibition Studies

The capacity of this compound derivatives to modulate the activity of key enzymes has been a central area of research. These studies have identified their potential as inhibitors of critical signaling pathways and metabolic enzymes.

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs cell proliferation, growth, and survival. rsc.orgnih.gov Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govrsc.org Developing inhibitors that can simultaneously target both PI3K and mTOR is considered a promising strategy in cancer therapy. rsc.orgnih.gov

A series of novel thiazole derivatives has been synthesized and evaluated for their ability to act as dual PI3K/mTOR inhibitors. rsc.orgnih.gov In these studies, the thiazole ring is typically linked to a substituted phenyl group on one side and a hydrophobic group via a hydrazone linkage on the other, preserving the essential pharmacophoric features of dual inhibitors. rsc.org

Among the synthesized compounds, certain derivatives demonstrated significant inhibitory activity against both PI3Kα and mTOR. nih.gov For instance, compound 3b showed an inhibitory effect on PI3Kα similar to the reference drug alpelisib. nih.gov While its activity against mTOR was weaker than the reference dactolisib, its dual-action profile remains noteworthy. nih.gov These findings suggest that thiazole derivatives are promising scaffolds for developing novel anticancer agents that target the PI3K/mTOR pathway. nih.gov

Table 1: In Vitro Inhibitory Activity of Thiazole Derivatives against PI3Kα and mTOR IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target Enzyme | IC50 (nM) | Reference Drug | IC50 (nM) |

|---|---|---|---|---|

| 3b | PI3Kα | 28.34 ± 1.87 | Alpelisib | 25.11 ± 1.53 |

| 3e | PI3Kα | 41.15 ± 2.11 | Alpelisib | 25.11 ± 1.53 |

| 3b | mTOR | 85.31 ± 3.54 | Dactolisib | 15.27 ± 1.16 |

| 3e | mTOR | 101.25 ± 4.28 | Dactolisib | 15.27 ± 1.16 |

Data sourced from a study on novel thiazole derivatives as PI3K/mTOR dual inhibitors. nih.gov

Glutathione (B108866) S-Transferases (GSTs) are a family of enzymes involved in cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic substrates. frontiersin.org The omega class, particularly GSTO1-1, has distinct structural and functional properties and is associated with various human diseases, including cancer and obesity. nih.govmdpi.com Inhibition of GSTO1-1 has emerged as a potential therapeutic strategy. mdpi.comnih.gov

Studies have shown that certain thiazole derivatives can act as inhibitors of GSTs. researchgate.net For example, 2-amino-4-(p-tolyl)thiazole (T7 ) was found to significantly suppress GST activity in human brain glioblastoma (U-87 MG) cells. researchgate.net The inhibition of GSTO1 specifically has been shown to suppress adipocyte differentiation and can be cytotoxic to various cancer cells. nih.govmdpi.comnih.gov While research on this compound's direct inhibition of GSTO1-1 is specific, the demonstrated activity of related thiazole compounds highlights a promising avenue for further investigation. researchgate.net

The inhibitory potential of this compound derivatives extends to other enzyme families. In vitro analyses have been conducted to assess their effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are targets for neurodegenerative diseases and various other conditions, respectively. nih.gov

One study evaluated a series of pyrazoline-thiazole hybrids, including a derivative of the core compound of interest. nih.gov Specifically, 1-[4-(4-chlorophenyl)thiazol-2-yl]-3-(4-morpholinophenyl)-5-(4-fluorophenyl)-2-pyrazoline (49c ) was identified as having the most promising inhibitory activity against AChE among the tested compounds. nih.gov The same study also found that other similar derivatives exhibited potent inhibition against human carbonic anhydrase isoforms hCA I and hCA II. nih.gov

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous chronic diseases. mdpi.com Consequently, the development of compounds with antioxidant capabilities is of significant interest. Thiazole derivatives, particularly those incorporating phenolic moieties, have been widely evaluated for their antioxidant and radical scavenging properties. semanticscholar.orgmdpi.comnih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, which is a key mechanism of antioxidant action. semanticscholar.orgnih.gov The assay measures the discoloration of the violet DPPH radical upon reaction with an antioxidant. semanticscholar.org

Numerous studies have demonstrated that thiazole derivatives possess significant DPPH radical scavenging activity. nih.govsaudijournals.com The antioxidant capacity is often enhanced by the presence of phenolic groups on the thiazole scaffold. mdpi.commdpi.com For instance, a series of phenolic thiazoles showed excellent DPPH scavenging properties, with some compounds exhibiting lower IC50 values (indicating higher potency) than the standard antioxidant ascorbic acid. semanticscholar.org The presence of electron-withdrawing groups on the phenyl ring of related sulfonyl derivatives has also been noted to contribute to good antioxidant activity in DPPH assays. researchgate.net

Table 2: DPPH Radical Scavenging Activity of Phenolic Thiazole Derivatives IC50 values represent the concentration of the compound required to scavenge 50% of DPPH radicals.

| Compound | IC50 (µM) |

|---|---|

| 5a | 10.25 ± 0.11 |

| 5b | 11.51 ± 0.19 |

| 7b | 12.33 ± 0.24 |

| 8a | 11.16 ± 0.15 |

| Ascorbic Acid (Standard) | 13.01 ± 0.21 |

Data sourced from a study on phenolic thiazoles with antioxidant and antiradical activity. semanticscholar.org

Beyond simple radical scavenging, some thiazole derivatives can directly modulate the oxidative environment within cells. This can involve the induction of reactive oxygen species (ROS), leading to oxidative damage and subsequent cellular responses. frontiersin.org

A study on the antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C ), a derivative of the core structure, found that its mechanism of action involves the induction of oxidative stress in Candida albicans. frontiersin.org Treatment with compound 31C led to a significant increase in intracellular ROS levels. This accumulation of ROS resulted in considerable DNA damage and was identified as a critical factor in the compound's fungicidal activity. frontiersin.org

Furthermore, the study observed that C. albicans responded to the chemical-induced stress by elevating the expression of genes related to the anti-oxidative stress response, such as CAP1, CTA1, TRR1, and SODs. frontiersin.org The antifungal effects of 31C could be dramatically reduced by the addition of ROS scavengers like glutathione, confirming that its primary mechanism is the modulation of cellular oxidative stress. frontiersin.org

Molecular Mechanisms of Action of 4 4 Chlorophenyl 2 Phenyl 1,3 Thiazole Analogues

Cell Cycle Progression Modulation

Thiazole-based compounds have been shown to interfere with the normal progression of the cell cycle, a key mechanism in controlling the proliferation of cancer cells.

Analysis of Cell Cycle Arrest Phases

Research into the effects of 4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole analogues has demonstrated their capacity to halt the cell cycle at specific phases. One notable analogue, 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine, was found to significantly alter the cell cycle distribution in MCF-7 breast cancer cells. mdpi.com Flow cytometry analysis revealed a substantial increase in the population of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com While this particular analogue did not significantly affect the S phase, it pointed towards a mechanism involving the elimination of cells before they can proceed through the full cycle. mdpi.com

Further studies on other thiazole (B1198619) derivatives have shown the ability to induce cell cycle arrest at the G2/M phase. acs.org This suggests that different analogues of this compound may exert their effects at various checkpoints of the cell cycle, highlighting the versatility of this class of compounds.

| Treatment | Pre-G1 Phase (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| Control | 2.5 | 65.4 | 18.2 | 13.9 |

| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine | 15.7 | 58.3 | 16.5 | 9.5 |

Cyclin-Dependent Kinase (CDK) and Cyclin Regulation

The progression through the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The transition from the G1 to the S phase is primarily governed by the activity of CDK4/cyclin D and CDK2/cyclin E complexes. nih.gov Subsequently, the progression through the S and G2/M phases is controlled by CDK2/cyclin A and CDK1/cyclin B, respectively. nih.gov

Derivatives of the thiazole scaffold have been identified as potent inhibitors of several CDKs. For instance, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines demonstrated potent inhibitory activity against CDK9, CDK1, and CDK2. nih.gov The inhibition of these key regulatory kinases by this compound analogues can disrupt the normal cell cycle sequence, leading to a halt in proliferation. Molecular docking studies have further supported the potential of thiazole-based compounds to act as CDK2 inhibitors. jscholarpublishers.com By targeting these crucial enzymes, these compounds can effectively arrest the cell cycle and prevent the uncontrolled division of cancer cells.

Apoptosis Induction Pathways

In addition to modulating the cell cycle, this compound analogues have been shown to induce programmed cell death, or apoptosis, through various interconnected pathways.

Caspase Activation Profiling

A key event in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals and in turn activate executioner caspases, including caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the dismantling of the cell.

Several studies have demonstrated the ability of thiazole derivatives to activate this caspase cascade. For example, certain tropinone-thiazole derivatives have been shown to be potent activators of caspase-3/7. researchgate.net One lead compound from this series increased caspase-3/7 activity in A549 lung carcinoma cells by 25-fold compared to the control. researchgate.net Similarly, novel thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids were found to induce the activation of caspase-3/7 and caspase-9 in MCF-7 cells. mdpi.com Furthermore, a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), was shown to significantly elevate the expression of caspase-3 in an in vivo model. nih.gov

| Compound | Fold Increase in Caspase-3/7 Activity (vs. Control) |

|---|---|

| Control | 1.0 |

| Compound 3c | 15.2 |

| Compound 3e | 20.1 |

| Compound 3g | 25.0 |

| Compound 3h | 18.5 |

| Camptothecin (Reference) | 12.5 |

Assessment of DNA Fragmentation

A hallmark of apoptosis is the fragmentation of nuclear DNA, which can be detected by various laboratory techniques. The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay and the single-cell gel electrophoresis (Comet) assay are two commonly used methods to visualize and quantify DNA fragmentation. nih.govnih.gov The TUNEL assay identifies DNA strand breaks by labeling the free 3'-OH ends of the fragmented DNA, while the Comet assay allows for the visualization of DNA damage in individual cells, with the extent of the "comet tail" corresponding to the amount of fragmented DNA. nih.govnih.gov Although direct studies employing these specific assays on this compound are not extensively reported, the induction of apoptosis by its analogues strongly implies that DNA fragmentation is a downstream consequence of their molecular action.

Mitochondrial Membrane Potential Alterations

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which then triggers the activation of the caspase cascade.

The fluorescent dye JC-1 is commonly used to assess changes in mitochondrial membrane potential. caymanchem.comnih.gov In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. elabscience.com In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. elabscience.com Studies on arylidene-hydrazinyl-thiazoles, which are structurally related to this compound, have demonstrated their ability to induce a loss of mitochondrial membrane potential in cancer cells. acs.org This disruption of mitochondrial function is a key mechanism through which these compounds can trigger the apoptotic process.

Specific Protein and Receptor Interactions

The biological effects of this compound analogues are often initiated by their direct binding to specific proteins and receptors, leading to the modulation of cellular signaling pathways.

Recent research has identified the phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) pathways as key targets for thiazole-containing compounds. nih.gov The PI3K/AKT/mTOR pathway is crucial for regulating cell proliferation and survival, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov

A 2024 study detailed the design and synthesis of seventeen novel thiazole derivatives investigated for their potential as dual PI3K/mTOR inhibitors. nih.gov Two compounds from this series, designated 3b and 3e, demonstrated significant growth-inhibiting activity across a panel of 60 cancer cell lines. nih.gov Subsequent enzymatic assays revealed their direct inhibitory effects on PI3Kα and mTOR. nih.gov

Compound 3b, in particular, showed an inhibitory effect on PI3Kα that was comparable to the reference drug alpelisib. nih.gov While its mTOR inhibition was weaker than the reference dactolisib, it was still significant and substantially greater than that of compound 3e. nih.gov Molecular docking studies supported these findings, indicating that the derivatives could form key interactions within the active sites of PI3Kα and mTOR. nih.gov The study concluded that these thiazole analogues are promising PI3Kα/mTOR dual inhibitors and valuable lead compounds for developing new anticancer agents. nih.gov

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

|---|---|---|

| 3b | 100 | 1100 |

| 3e | 620 | 8500 |

| Alpelisib (Reference) | 90 | - |

| Dactolisib (Reference) | - | 150 |

Analogues featuring the thiazole core have been shown to interact with a variety of cell surface and nuclear receptors.

Adenosine (B11128) Receptors: The thiazole motif is a recognized ligand for adenosine receptors. researchgate.net Non-xanthine derivatives of 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole have been found to possess high affinity and considerable selectivity for the adenosine A₁ receptor, acting as antagonists. nih.gov Other research has developed N-[4-(2-pyridyl)thiazol-2-yl]benzamides and thiadiazolobenzamides that function as potent and selective antagonists for both A₁ and A₃ adenosine receptors, with some compounds exhibiting affinities in the low nanomolar range. nih.gov Thiazolo[5,4-d]pyrimidine derivatives have also been developed as dual antagonists for A₁ and A₂A adenosine receptors. mdpi.com

Neuropeptide Y5 Receptor: The neuropeptide Y5 (NPY5) receptor, implicated in the regulation of appetite, is another target for thiazole derivatives. nih.govembopress.org Isomeric sets of thiazole compounds have been synthesized and identified as highly active NPY5 receptor ligands. nih.gov Subtle changes in the isomeric structure were found to lead to at least a tenfold difference in binding affinities, highlighting the specific conformational requirements for receptor interaction. nih.gov

Estrogen Receptors: The thiazole scaffold has been incorporated into molecules designed to modulate estrogen receptors (ERs), which are key targets in hormone-dependent breast cancers. researchgate.netnih.gov Benzo[d]imidazo[2,1-b]thiazole derivatives containing an aminoethoxy side chain—a feature known to be crucial for ER inhibition—have been synthesized and shown to exert significant cytotoxic effects on the MCF-7 breast cancer cell line. nih.gov Docking studies suggest that the probable mechanism of action for these compounds is the inhibition of estrogen receptors. nih.gov Furthermore, thiazole-embedded Schiff bases have been investigated computationally, with one derivative, TZ8, showing a competitive binding affinity of -8.2 kcal/mol to the estrogen receptor. qeios.com

Disruption of Protein–Protein Interaction Interfaces

Protein-protein interactions (PPIs) are fundamental to most cellular processes. The disruption of aberrant PPIs with small molecules is a significant goal in drug discovery. Thiazole-based scaffolds are particularly suited for this purpose due to their ability to mimic protein secondary structures.

The alpha-helix is one of the most common secondary structures involved in mediating PPIs. nih.govnih.gov Specific residues on one face of the helix (often at positions i, i+4, and i+7) are typically responsible for the binding interaction. nih.gov Small molecules that can project functional groups in a similar spatial orientation can act as alpha-helix mimetics, thereby disrupting the native protein interaction. nih.gov

A novel scaffold based on a 5-6-5 imidazole-phenyl-thiazole core has been developed specifically as an alpha-helix mimetic. nih.gov This design addresses the poor water solubility of earlier mimetics that relied on hydrophobic, six-membered ring systems. nih.gov X-ray crystallography confirmed that the imidazole-phenyl-thiazole core could effectively mimic the side chain positions of a poly-alanine alpha-helix, with a root-mean-square deviation (RMSD) of just 1.014 Å between the mimetic's side chains and the corresponding α-carbons of the helix. nih.gov This structural mimicry allows such compounds to functionally inhibit PPIs that are dependent on an alpha-helical interface. nih.gov

A key validation of the alpha-helix mimicry approach is its application to a biologically relevant PPI. The interaction between the GTPase Cdc42 and its guanine (B1146940) nucleotide exchange factor Dbs was chosen as a target. nih.gov This interaction is mediated by an alpha-helix on Dbs, with the residues Q770, K774, and L777 (corresponding to the i, i+4, and i+7 positions) being critical for binding. nih.gov

An inhibitor based on the 5-6-5 imidazole-phenyl-thiazole scaffold was designed to mimic these key Dbs residues. nih.gov This compound was shown to successfully disrupt the Cdc42/Dbs protein-protein interaction with an inhibitory concentration in the micromolar range (67 μM). nih.gov This demonstrated the potential of the thiazole-based scaffold to function as a rationally designed small-molecule inhibitor of a specific, alpha-helix-mediated PPI. nih.gov The ability to block the Cdc42/Dbs interaction is significant, as it represents an upstream event in signaling pathways linked to cancer, and inhibiting it may help overcome Cdc42-induced tumor resistance to other therapies. nih.gov

Structure Activity Relationship Sar of 4 4 Chlorophenyl 2 Phenyl 1,3 Thiazole Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of the 4-(4-chlorophenyl)-2-phenyl-1,3-thiazole scaffold can be significantly modulated by the introduction of various substituents on its three main components: the 4-chlorophenyl moiety, the 2-phenyl group, and the 1,3-thiazole ring.

Impact of the 4-Chlorophenyl Moiety

The presence and position of the chloro substituent on the phenyl ring at the 4-position of the thiazole (B1198619) are crucial for biological activity. Generally, halogen substituents on the aryl rings of thiazole derivatives influence their lipophilicity and electronic properties, which in turn affects their interaction with biological targets.

Research on related diarylthiazole structures indicates that the position of a halogen on the phenyl ring can have a marked effect on activity. For instance, in a series of 2-aminothiazole (B372263) derivatives, the position of a bromo-substituent on the phenyl ring influenced activity, with the para position being more favorable than the meta or ortho positions. mdpi.com This suggests that the para-substitution, as seen in the 4-chlorophenyl group, is often optimal for biological potency. The presence of a chlorine atom at the para position of the phenyl ring in some thiazole derivatives has been shown to be effective in preventing the growth of certain bacterial strains. mdpi.com

Furthermore, studies on other heterocyclic compounds with a 4-chlorophenyl moiety have demonstrated its importance for specific biological activities. For example, in a series of 1,2,4-triazole (B32235) derivatives, the 4-chlorophenyl group was a common feature in analogs designed for antifungal activity. icm.edu.pl

Effects of Modifications on the 2-Phenyl Group

Modifications to the 2-phenyl group of the this compound scaffold have a profound impact on the compound's biological profile. The electronic nature and steric bulk of substituents on this phenyl ring can fine-tune the molecule's interaction with its biological target.

In a study of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, substitutions on the 2-phenyl ring were explored for their cytotoxic effects against various cancer cell lines. nih.gov It was observed that the introduction of a methoxy (B1213986) group at the para-position of the 2-phenyl ring led to an improvement in activity against Caco-2 (colorectal cancer) cells. nih.gov Conversely, a 2-methoxy substituent was found to maintain high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. nih.gov A 3-fluoro analog also demonstrated good cytotoxic activity against all tested cell lines. nih.gov

These findings highlight the sensitivity of the biological activity to the substitution pattern on the 2-phenyl ring. The following table summarizes the effects of various substituents on the 2-phenyl group of related thiazole derivatives.

| 2-Phenyl Group Substituent | Biological Effect | Cell Lines Affected |

| 4-Methoxy | Improved cytotoxic activity | Caco-2 |

| 2-Methoxy | Maintained high cytotoxic activity | HT-29, T47D |

| 3-Fluoro | Good cytotoxic activity | All tested cell lines |

Role of Substitutions on the 1,3-Thiazole Ring

Direct substitution on the 1,3-thiazole ring itself offers another avenue for modifying the biological activity of the parent compound. The thiazole ring is not merely a linker but an active component of the pharmacophore, and its substituents can influence binding affinity and metabolic stability.

For instance, the introduction of an amino group at the C2 position of the thiazole ring is a common strategy in the design of biologically active molecules. nih.gov In a series of 4,5-diarylthiazole derivatives, a 2-amino substituted thiazole with a 3,4,5-trimethoxyphenyl group at the C-4 position and a 4-ethoxyphenyl group at the C-5 position exhibited the most potent inhibitory activity. nih.gov While this example involves a different substitution pattern at the 4 and 5 positions, it underscores the importance of substituents on the thiazole ring.

Furthermore, the introduction of an arylazo moiety at the fifth position of some 2-aminothiazole derivatives has been shown to confer good antimicrobial activity. mdpi.com This indicates that even larger, more complex substituents can be accommodated on the thiazole ring with beneficial effects on biological activity.

Significance of the Core 1,3-Thiazole Scaffold

The 1,3-thiazole nucleus is a "privileged structure" in medicinal chemistry, meaning it is a common scaffold in a wide range of biologically active compounds. nih.govresearchgate.net Its importance stems from its unique electronic and structural properties.

Essential Pharmacophoric Features of the Thiazole Nucleus

The thiazole ring is an aromatic five-membered heterocycle containing both a sulfur and a nitrogen atom. pharmatutor.org This arrangement confers several key pharmacophoric features:

Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets.

Aromaticity and π-π Stacking: The aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic amino acid residues in proteins. The delocalization of electrons from the sulfur atom contributes to its aromaticity. pharmatutor.org

Dipole Moment: The presence of heteroatoms (nitrogen and sulfur) creates a dipole moment, which can contribute to electrostatic interactions with target molecules.

Metabolic Stability: The thiazole ring is often relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Scaffold for Diverse Substituents: The thiazole ring provides a rigid scaffold upon which various substituents can be placed in a well-defined spatial orientation, allowing for the fine-tuning of biological activity. nih.gov

The thiazole moiety is a component of more than 18 FDA-approved drugs, highlighting its therapeutic relevance across a wide range of diseases, including infections, inflammation, and cancer. nih.govresearchgate.net

Conformational Analysis and Bioactive Conformations

Molecular docking studies on other 2,4-disubstituted thiazole derivatives have shown that the orientation of the phenyl rings and the nature of their substituents are critical for fitting into the active site of enzymes. nih.gov For instance, in one study, the presence of a hydrazine (B178648) substituent at the C2 position and an additional phenyl ring improved the interaction with the target enzyme in terms of binding energy. nih.gov This suggests that the bioactive conformation is one that optimizes hydrogen bonding, hydrophobic, and electrostatic interactions. The planarity of the thiazole ring itself provides a rigid anchor for the more flexible phenyl substituents.

Design Principles for Optimized Thiazole Analogues

The development of potent this compound analogues is guided by a systematic approach to understanding the relationship between chemical structure and biological activity. This involves iterative cycles of synthesis and biological evaluation, which progressively refine the molecular architecture to enhance desired properties.

Iterative Synthesis and SAR Refinement

The core strategy for optimizing this compound derivatives lies in iterative synthesis and structure-activity relationship (SAR) refinement. This process begins with the initial synthesis of a lead compound, followed by the systematic modification of its structure to probe the chemical space and identify key determinants of biological activity. The insights gained from the biological testing of each new set of analogues directly inform the design of the subsequent generation of compounds.

A common synthetic route to access 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. ijper.org This method is versatile and allows for the introduction of a wide range of substituents on the phenyl rings at both the C2 and C4 positions of the thiazole core.

The iterative refinement process can be illustrated by considering a hypothetical series of modifications to the parent this compound scaffold. Initially, a library of analogues with various substituents on the 2-phenyl ring might be synthesized and tested. Based on these results, a second-generation library could be developed, focusing on modifications to the 4-(4-chlorophenyl) moiety, while retaining the optimal substitution pattern identified for the 2-phenyl ring. This cyclical process of design, synthesis, and testing allows for a detailed mapping of the SAR landscape.

The following table outlines a representative iterative synthesis strategy for refining the this compound scaffold, based on common practices in medicinal chemistry.

| Iteration | Modification Strategy | Rationale | Example Substituents |

|---|---|---|---|

| 1 | Substitution on the 2-phenyl ring | To explore the electronic and steric requirements at this position. | -H, -CH3, -OCH3, -Cl, -NO2 |

| 2 | Substitution on the 4-chlorophenyl ring | To assess the importance of the chloro substituent and explore other halogen and non-halogen groups. | -Cl, -F, -Br, -CH3, -CF3 |

| 3 | Modification of the thiazole core | To investigate the role of the thiazole ring in biological activity. | Introduction of substituents at the C5 position. |

| 4 | Introduction of linker groups | To explore new binding interactions by extending the molecule. | Attachment of flexible or rigid linkers at various positions. |

Identification of Key Structural Features for Enhanced Activity

Through extensive SAR studies on various series of 2,4-diphenylthiazole (B167676) derivatives, several key structural features have been identified as being crucial for enhancing biological activity. These findings, while often specific to the biological target being investigated, provide general principles for the design of more potent analogues of this compound.

Substitution on the Phenyl Rings:

The nature and position of substituents on the phenyl rings at C2 and C4 of the thiazole core are critical determinants of activity.

4-Phenyl Ring: The presence of a halogen, such as the chlorine atom in this compound, is often associated with enhanced biological activity. Studies on related compounds have shown that chloro and bromo substitutions can increase potency. nih.govnih.gov For example, in a series of antimicrobial thiazole derivatives, a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities. nih.gov The trifluoromethyl group has also been identified as a favorable substituent in some contexts. nih.gov

2-Phenyl Ring: Modifications to the 2-phenyl ring also significantly impact activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets. In some series of thiazole-based anticancer agents, the presence of specific substituents on this ring was found to be crucial for cytotoxicity. nih.gov

The Thiazole Core:

The thiazole ring itself is not merely a scaffold but an active participant in molecular interactions. Its heteroatoms can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules. While substitutions directly on the thiazole ring are less commonly explored than modifications of the phenyl rings, they can offer a route to further optimization.

Lipophilicity and Steric Factors:

The following table summarizes key structural features and their general impact on the activity of 2,4-diphenylthiazole derivatives, based on findings from various research studies.

| Structural Feature | General Impact on Activity | Supporting Observations |

|---|---|---|

| Halogen at para-position of 4-phenyl ring | Often enhances activity. | Chloro and bromo substitutions have been shown to increase antimicrobial and anticancer potency in related thiazole series. nih.govnih.gov |

| Electron-donating groups on phenyl rings | Can be well-tolerated and may enhance activity depending on the target. nih.gov | SAR studies on certain enzyme inhibitors revealed that electron-donating groups are favorable. nih.gov |

| Electron-withdrawing groups on phenyl rings | Can significantly influence activity, with the effect being target-dependent. | The introduction of groups like nitro or cyano can alter the electronic distribution and binding affinity. |

| Increased lipophilicity | Can improve cell penetration but may also lead to off-target effects. | A balance is necessary for optimal efficacy. |

| Steric bulk | Can either enhance or hinder activity depending on the topology of the target's binding site. | The introduction of bulky groups needs to be carefully considered in the context of the specific biological target. |

Computational and in Silico Studies of 4 4 Chlorophenyl 2 Phenyl 1,3 Thiazole Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active site of a protein, providing valuable information on the binding affinity and the nature of the interactions.

Molecular docking simulations have been extensively employed to predict how 4-(4-chlorophenyl)-2-phenyl-1,3-thiazole analogues bind to various biological targets. These studies are crucial for understanding the structural basis of their activity and for designing more potent and selective compounds. For instance, docking studies on thiazole (B1198619) derivatives as inhibitors of enzymes like cyclooxygenase (COX) have revealed detailed binding patterns within the active sites of COX-1 and COX-2 isozymes. acs.org The predicted binding affinities, often expressed as docking scores or estimated free energies of binding, provide a rank ordering of the inhibitory potential of the synthesized compounds. acs.org

In a study of N-substituted thiazole derivatives as potential FabH inhibitors, molecular docking was used to screen a series of designed compounds. The results, presented in terms of MolDock scores, indicated that several derivatives exhibited excellent binding affinities, in some cases superior to the standard drug. wjarr.com Similarly, docking analyses of thiazole-containing retinoids with retinoic acid receptors (RARs) have successfully predicted their binding modes, which were subsequently validated by ligand-binding assays. nih.gov These computational predictions highlighted the importance of specific structural features for optimal receptor interaction. nih.gov

The following table summarizes the results of a molecular docking study of N-substituted thiazole derivatives against the FabH enzyme.

| Compound | MolDock Score | Docking Score | Hydrogen Bonds |

| Griseofulvin (Standard) | -90.94 | - | 4 |

| S2 | -144.236 | -143.593 | 10 |

| S5 | -102.612 | -104.873 | 4 |

| S6 | -115.892 | -118.345 | 5 |

| S7 | -123.456 | -125.987 | 6 |

| S8 | -135.789 | -138.214 | 8 |

| S9 | -110.345 | -112.876 | 5 |

| Data sourced from an in-silico molecular docking study of N-substituted thiazoles derivatives as FabH inhibitors. wjarr.com |

A key outcome of molecular docking simulations is the identification of specific amino acid residues within the target's binding pocket that are critical for molecular recognition. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, anchor the ligand in the active site and are fundamental to its inhibitory activity. For example, in the docking of 2-amino-4-(4-chlorophenyl)thiazole derivatives into the active site of human carbonic anhydrase I (hCA I), specific interactions with key residues were identified that explained the compound's potent inhibitory effect. nih.gov

Docking studies of thiazole-based compounds with other enzymes, such as DNA gyrase and topoisomerase IV, have also elucidated the critical binding interactions. ekb.eg The simulations revealed that the most potent inhibitors formed key hydrogen bonds and hydrophobic interactions with specific residues in the enzyme's active site, providing a structural rationale for their enhanced activity. ekb.eg In another example, the docking of thiazole-containing retinoids into RARα identified a favorable hydrogen bonding interaction with Ser232 as a key determinant of binding. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic view of the ligand-protein complex, offering deeper insights into the stability of the complex and the conformational changes that may occur upon ligand binding.

MD simulations are frequently used to assess the stability of ligand-protein complexes predicted by molecular docking. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe the dynamic behavior of the ligand within the binding site. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time are analyzed to determine the stability of the complex. nih.gov A stable complex is typically characterized by low RMSD values and persistent key interactions throughout the simulation. nih.gov These simulations can confirm the binding mode obtained from docking and provide a more realistic representation of the interactions in a dynamic system. nih.gov

MD simulations allow for extensive conformational sampling of the ligand-protein complex, which is crucial for accurate binding free energy calculations. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are post-processing techniques applied to MD simulation trajectories to estimate the free energy of binding. nih.gov These methods calculate the difference in free energy between the bound and unbound states of the ligand and protein. nih.gov

The binding free energy is typically decomposed into various components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. nih.gov This decomposition helps to identify the key energetic contributions to binding. While computationally more demanding than docking, these free energy calculations generally provide a more accurate prediction of binding affinities. wustl.edu For thiazole derivatives, these calculations can be used to refine the ranking of compounds and to better understand the driving forces behind their binding to a specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For thiazole derivatives, 2D-QSAR and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. nih.gov These models are built using a training set of compounds with known activities. Various molecular descriptors, including topological, electronic, geometric, and physicochemical properties, are calculated for each compound. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN) are then used to build the QSAR model. nih.gov

The predictive power of a QSAR model is evaluated using internal and external validation techniques. A statistically robust and validated QSAR model can be a valuable tool for designing new this compound analogues with improved potency and for prioritizing synthetic efforts. For example, a 3D-QSAR study on thiazole derivatives as BRAFV600E inhibitors provided insights into the structural features that enhance inhibitory activity, guiding the design of more potent anticancer agents. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a key computational strategy for understanding how chemical structure relates to biological activity. nih.gov This approach develops mathematical models that correlate variations in the physicochemical properties of a series of compounds with their observed biological activities. nih.gov For 2,4-disubstituted thiazoles, a class that includes this compound analogues, QSAR models have been effectively developed to predict their potential as antimicrobial and anticancer agents. researchgate.nettandfonline.com

The general methodology for these studies involves several steps:

Data Set Selection: A series of structurally related thiazole analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as genetic function approximation, are used to select the most relevant descriptors and build a mathematical equation that links them to the biological activity. nih.gov

Validation: The predictive power of the resulting QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. tandfonline.com

In the context of 2,4-disubstituted thiazoles with antimicrobial properties, QSAR studies have successfully generated models that can effectively demonstrate and predict their activity. researchgate.net Similarly, for 2-aminothiazole (B372263) derivatives investigated for anticancer activity, a significant three-descriptor QSAR model was generated with noteworthy statistical parameters, indicating a high degree of predictability. tandfonline.com These models serve as powerful tools for designing new, more potent thiazole derivatives by predicting their activity before synthesis, thereby saving time and resources.

Identification of Physicochemical Descriptors Correlating with Activity

A crucial outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide insight into the structural features that are either favorable or detrimental to the desired therapeutic effect. For 2,4-disubstituted thiazole analogues, several key physicochemical descriptors have been found to correlate with their antimicrobial and anticancer activities. researchgate.nettandfonline.com

For antimicrobial activity, studies have indicated that topological and shape descriptors are critical. researchgate.net For instance, the molecular connectivity index (2χv) and Kier's shape index (κ α3) were identified as key parameters, suggesting that the size, shape, and branching of the molecule are important factors for its interaction with microbial targets. researchgate.net

Below is a table summarizing key descriptors identified in QSAR studies of thiazole analogues and their general significance.

| Descriptor Category | Specific Descriptor | Significance in Biological Activity |

| Topological | Molecular Connectivity Index (2χv) | Represents the degree of branching and complexity of the molecular structure, influencing interactions with biological targets. researchgate.net |

| Shape | Kier's Shape Index (κ α3) | Relates to the overall shape of the molecule, which is crucial for fitting into the active site of a receptor or enzyme. researchgate.net |

| Autocorrelation | Moreau-Broto (ATSC1i) & Moran (MATS8c) | Describes the spatial distribution of physicochemical properties like ionization potential and charge across the molecular structure. tandfonline.com |

| Surface Area | Relative Positive Surface Area (RPSA) | Represents the portion of the molecular surface with a positive electrostatic potential, which can be critical for intermolecular interactions. tandfonline.com |

The identification of these descriptors is fundamental for lead optimization, guiding chemists in modifying the structure of this compound analogues to enhance their biological efficacy.

In Silico ADME Prediction and Molecular Properties Assessment

In addition to predicting biological activity, computational methods are vital for assessing the drug-like properties of compounds. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction allows for the early evaluation of a molecule's pharmacokinetic profile. This helps to identify candidates with a higher probability of success in later stages of drug development and minimizes the risk of failure due to poor pharmacokinetics.

Prediction of Absorption and Distribution Characteristics

Computational tools can predict various properties related to the absorption and distribution of drug candidates. For thiazole derivatives, in silico studies have been conducted to evaluate key pharmacokinetic parameters. scielo.brresearchgate.netnih.govrjeid.com These studies often use platforms like pkCSM, which provide insights into the bioactivity and physicochemical features of compounds. nih.gov

One of the most important predicted properties is oral bioavailability, which indicates the fraction of an orally administered drug that reaches the systemic circulation. Studies on 4-(4-chlorophenyl)thiazole compounds have shown that these derivatives are predicted to have good oral availability. scielo.brresearchgate.net Other important predicted parameters include human intestinal absorption, Caco-2 cell permeability, and plasma protein binding.

The table below presents a summary of commonly predicted ADME properties and their general interpretation for thiazole analogues.

| ADME Property | Description | Typical Prediction for Thiazole Analogues | Significance |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed from the human intestine. | Often predicted to be high (>80-90%). nih.gov | Indicates good potential for oral absorption. |

| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier. | Varies based on specific substitutions, but generally moderate to good. nih.gov | A good predictor of intestinal absorption. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | Varies; high binding can limit the free drug available to exert its effect. | Affects drug distribution and elimination. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the barrier into the central nervous system. | Generally predicted to be low for many analogues. nih.gov | Important for CNS-targeting drugs and for avoiding CNS side effects. |

These in silico predictions suggest that analogues of this compound can be designed to possess favorable absorption and distribution characteristics, making them promising candidates for further development. rjeid.com

Computational Assessment of Metabolic Stability

Metabolic stability is a critical parameter that determines the in vivo half-life of a drug. Compounds that are rapidly metabolized are cleared from the body too quickly to exert a therapeutic effect. In silico methods can predict the metabolic fate of a compound by identifying potential sites of metabolism and predicting its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This information is crucial for anticipating potential drug-drug interactions. For thiazole derivatives, computational analysis helps to understand how structural modifications can influence metabolic stability. ijirt.org For example, properties like lipophilicity and electronic distribution, which can be modulated by adding or changing functional groups, can significantly affect how a molecule interacts with metabolic enzymes. ijirt.org

By using computational platforms, researchers can gain insights into the physicochemical features that control metabolic stability. nih.gov This allows for the proactive design of analogues of this compound with improved metabolic profiles, leading to better in vivo efficacy.

Future Directions and Therapeutic Potential of 4 4 Chlorophenyl 2 Phenyl 1,3 Thiazole Research

Lead Optimization Strategies for Drug Discovery

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of 4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole, several strategies are being employed to develop clinically viable drug candidates.

A key strategy involves the modification of substituents on both the 4-chlorophenyl and the 2-phenyl rings. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on these aromatic rings significantly influence the biological activity of the resulting compounds. For instance, the introduction of different functional groups can alter the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Another important optimization strategy is the introduction of various heterocyclic moieties to the core thiazole (B1198619) structure. This has led to the synthesis of hybrid molecules with enhanced pharmacological profiles. For example, the incorporation of pyrazoline and triazole rings has resulted in compounds with significant antimicrobial and anticancer activities. nih.gov

Exploration of Novel Biological Targets and Disease Indications

Initially recognized for their antimicrobial and anticancer properties, derivatives of this compound are now being investigated for a broader range of therapeutic applications. This expansion is driven by the exploration of novel biological targets.

Recent studies have identified several enzymes as potential targets for these compounds. For example, certain derivatives have shown inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This dual inhibitory action makes them promising candidates for the development of multi-targeted anticancer agents. nih.gov

In the realm of infectious diseases, these compounds have demonstrated potent antifungal activity, particularly against Candida species. nih.gov The proposed mechanism of action involves the inhibition of lanosterol-C14α-demethylase, an essential enzyme in the fungal cell membrane biosynthesis pathway. nih.gov This makes them attractive candidates for the development of new antifungal drugs, especially in light of the growing problem of drug resistance.

Beyond cancer and infectious diseases, researchers are also exploring the potential of these compounds in other therapeutic areas. For instance, some derivatives have been found to inhibit human carbonic anhydrases (hCAI and hCAII) and acetylcholinesterase (AChE), suggesting their potential use in the treatment of neurological disorders. nih.gov

Application of Advanced Computational Design in Thiazole Chemistry

Advanced computational techniques are playing an increasingly important role in the design and development of novel this compound derivatives. These methods allow for the rational design of molecules with improved affinity and selectivity for their biological targets.

Molecular docking is a widely used computational tool to predict the binding mode and affinity of a ligand to a protein target. nih.gov This technique has been successfully employed to understand the interactions of thiazole derivatives with various enzymes, providing valuable insights for the design of more potent inhibitors. nih.gov For example, docking studies have helped to elucidate the binding of these compounds to the active site of lanosterol-C14α-demethylase, guiding the synthesis of derivatives with enhanced antifungal activity. nih.gov

In addition to molecular docking, other computational approaches such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are being used to identify the key structural features required for biological activity. These models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and biological evaluation.

Computational methods are also being used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. nih.gov This allows for the early identification of potential liabilities and helps to guide the design of molecules with improved pharmacokinetic profiles.

Potential as Preclinical Candidates for Further Development

Several derivatives of this compound have shown promising in vitro and in silico results, positioning them as potential preclinical candidates for further development. These compounds have demonstrated significant biological activity, often comparable or superior to existing drugs.

For instance, certain pyrazole-thiazole hybrids have exhibited potent anticancer activity against various cancer cell lines. nih.gov Similarly, some hydrazinyl-thiazole derivatives have shown excellent antifungal activity against pathogenic Candida strains, with minimum inhibitory concentration (MIC) values lower than the standard drug fluconazole. nih.gov

The favorable ADME profiles predicted for some of these compounds further enhance their potential as preclinical candidates. researchgate.net Good oral bioavailability and metabolic stability are crucial for the development of a successful drug, and the early assessment of these properties can help to de-risk the drug discovery process.

Q & A

Q. What are the optimized synthetic routes for 4-(4-chlorophenyl)-2-phenyl-1,3-thiazole, and how can reaction conditions be controlled to improve yield?

The compound is typically synthesized via Hantzsch thiazole condensation , involving the reaction of α-haloketones with thioamides or thioureas. Key steps include:

- Reacting 2-bromo-4'-chloroacetophenone with a substituted thiosemicarbazide under reflux in ethanol .

- Optimizing stoichiometry (1:1 molar ratio of α-haloketone to thiourea derivative) and reaction time (4–6 hours) to minimize side products.

- Purification via column chromatography using ethyl acetate/hexane (3:7 ratio) to achieve >90% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., thiazole ring protons appear at δ 7.2–8.1 ppm) .

- X-ray Crystallography : Resolves ambiguities in molecular geometry. For example, SHELXL refinements can resolve bond-length discrepancies (e.g., C–S bond: 1.71–1.74 Å) .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts. Discrepancies between theoretical and observed molecular ions require recalibration with internal standards .